molecular formula C9H6N2OS B1405246 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde CAS No. 1823582-42-8

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde

Cat. No. B1405246
CAS RN: 1823582-42-8
M. Wt: 190.22 g/mol
InChI Key: ZEKDWKJFGLRMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Thiophen-2-yl)pyrazine-2-carbaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, (E)-N-{(thiophene-2-yl)methylene}pyrazine-2-carboxamide, has been described in a study . An equimolar concentration of thiophene-2-carbaldehyde and pyrazine-2-carboxamide were liquefied in ethanol. The mixture was catalyzed using ±3 mL of CH3CO2H and refluxed for 3 hours on a magnetic-stirrer hotplate .


Chemical Reactions Analysis

The compound has been studied for its adsorption and corrosion properties . The study found that its percentage inhibition efficiency increased with rise in concentration though declined with increase in temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Thiophen-2-yl)pyrazine-2-carbaldehyde” are not fully detailed in the retrieved data. The molecular weight is 190.22 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases Formation : A study described the synthesis of Schiff bases by reacting heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, with chitosan. These compounds were characterized through various analyses (FTIR, NMR, XRD) and showed potential in biological applications due to their antimicrobial activity against a range of pathogens (Hamed et al., 2020).

  • Heterocyclic Moieties : Another research effort led to the creation of new thiazole and pyrazoline heterocycles featuring the 2-thienylpyrazole moiety, starting from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds were assessed for antimicrobial, anti-inflammatory, and analgesic activities, highlighting the versatility of the thiophen-2-yl moiety in medicinal chemistry (Abdel-Wahab et al., 2012).

Biological Activities

  • Antimicrobial Properties : The antimicrobial activity of Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including those with the thiophen-2-yl moiety, was confirmed against various bacteria and fungi. These findings suggest a potential application in developing new antimicrobial agents (Hamed et al., 2020).

  • Anti-inflammatory and Analgesic Activities : Compounds synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde demonstrated both analgesic and anti-inflammatory effects. This dual activity suggests their potential use in treating conditions associated with pain and inflammation (Abdel-Wahab et al., 2012).

Advanced Applications

  • Heterocyclic Synthesis : The versatility of the thiophen-2-yl moiety is further demonstrated in the synthesis of complex heterocyclic structures that are crucial in medicinal chemistry for the development of new therapeutic agents. These applications underscore the chemical and biological significance of 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde and its derivatives in scientific research (Abdel-Wahab et al., 2012).

properties

IUPAC Name

3-thiophen-2-ylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKDWKJFGLRMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
Reactant of Route 5
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.